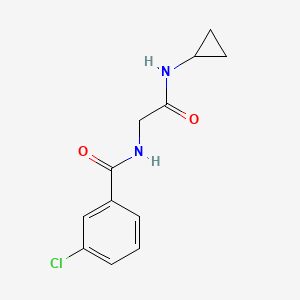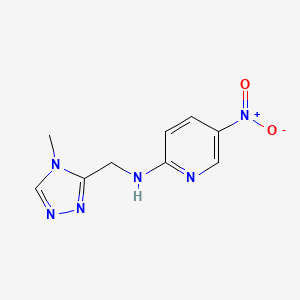
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The triazole and nitrated pyridine intermediates are then coupled using a suitable linker, such as a methyl group, under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Amino derivatives of the pyridine ring.
Substitution Products: Compounds with substituted functional groups on the triazole or pyridine rings.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Drug Development: It is being explored for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry:
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Corrosion Inhibitors: It can be applied as a corrosion inhibitor in industrial processes to protect metal surfaces.
作用機序
The mechanism of action of n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to antimicrobial or anticancer effects .
類似化合物との比較
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness: n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-5-nitropyridin-2-amine is unique due to the presence of both a triazole ring and a nitro-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C9H10N6O2 |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-9(14)5-11-8-3-2-7(4-10-8)15(16)17/h2-4,6H,5H2,1H3,(H,10,11) |
InChIキー |
MFUGHUWRPYBUGP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1CNC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



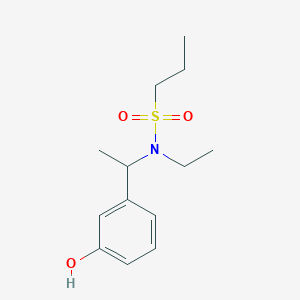
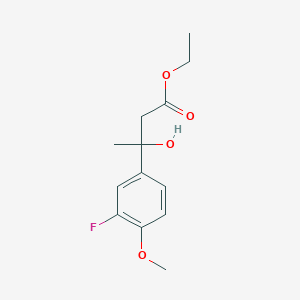
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
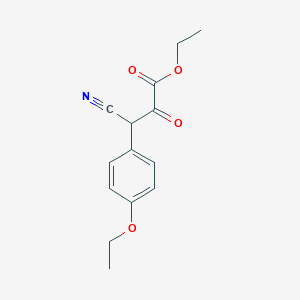
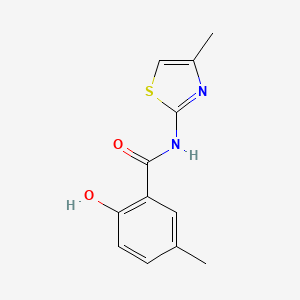
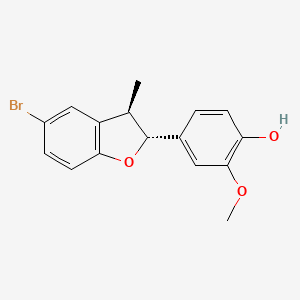
![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)
![5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B14901648.png)

![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)

